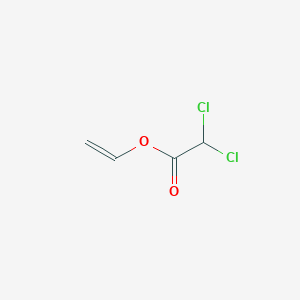
Vinyl dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl dichloroacetate (VDC) is an organic compound with the molecular formula C₄H₄Cl₂O₂. It is a derivative of dichloroacetic acid where the hydrogen atom of the carboxyl group is replaced by a vinyl group (ethenyl group). This compound is known for its reactivity and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of dichloroacetic acid with vinyl alcohol under acidic conditions.
Halogenation Reaction: Another method involves the halogenation of vinyl acetate using chlorine gas in the presence of a catalyst such as ferric chloride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution Reactions: Substitution reactions involving the replacement of chlorine atoms with other groups are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Applications De Recherche Scientifique
Vinyl dichloroacetate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: VDC is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain metabolic pathways in cancer cells.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which vinyl dichloroacetate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: VDC can inhibit enzymes involved in metabolic pathways, such as pyruvate dehydrogenase kinase (PDK), which plays a role in cancer cell metabolism.
Pathways Involved: By inhibiting PDK, VDC can disrupt the metabolic processes in cancer cells, leading to their death.
Comparaison Avec Des Composés Similaires
Vinyl dichloroacetate is similar to other vinyl esters and dichloroacetic acid derivatives. its unique structure and reactivity set it apart:
Similar Compounds: Vinyl acetate, vinyl chloride, dichloroacetic acid.
Uniqueness: The presence of the vinyl group in VDC makes it more reactive compared to its counterparts, allowing for a wider range of chemical transformations.
Propriétés
Numéro CAS |
7561-04-8 |
|---|---|
Formule moléculaire |
C4H4Cl2O2 |
Poids moléculaire |
154.98 g/mol |
Nom IUPAC |
ethenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C4H4Cl2O2/c1-2-8-4(7)3(5)6/h2-3H,1H2 |
Clé InChI |
ZBCLTORTGNOIGM-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


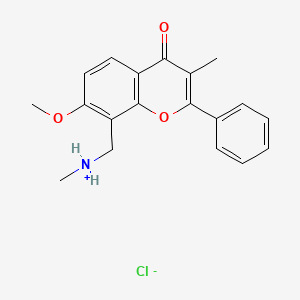
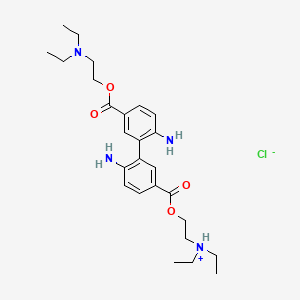
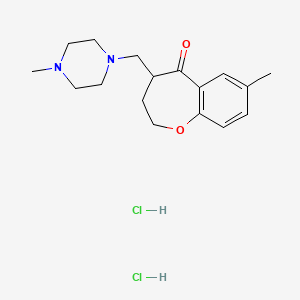
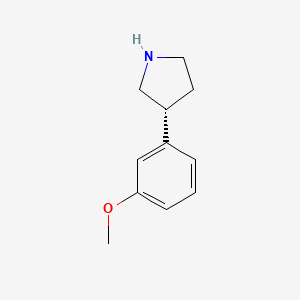
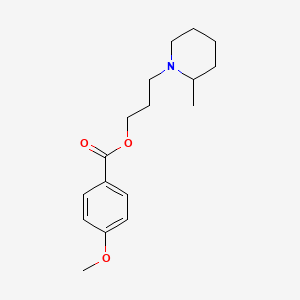
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
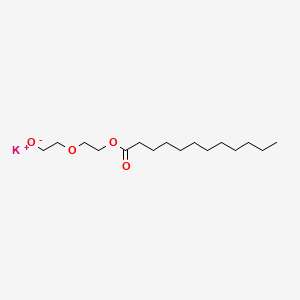
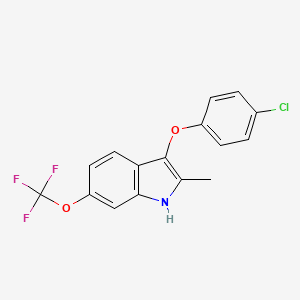
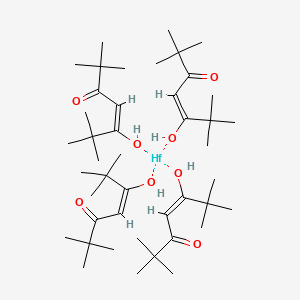
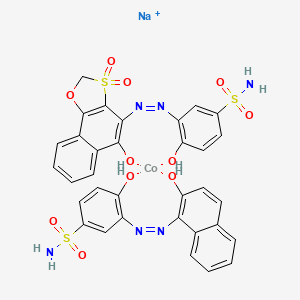
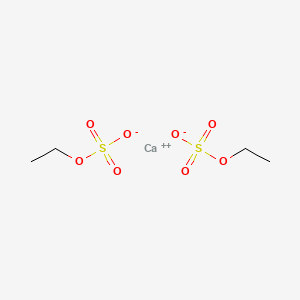
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
